

Application Note: Comprehensive In Vitro Profiling of 5-Ethyl-2-methylisonicotinic Acid

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Compound of Interest

Compound Name: 5-Ethyl-2-methylisonicotinic acid

CAS No.: 855270-32-5

Cat. No.: B1603056

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Introduction & Scientific Rationale

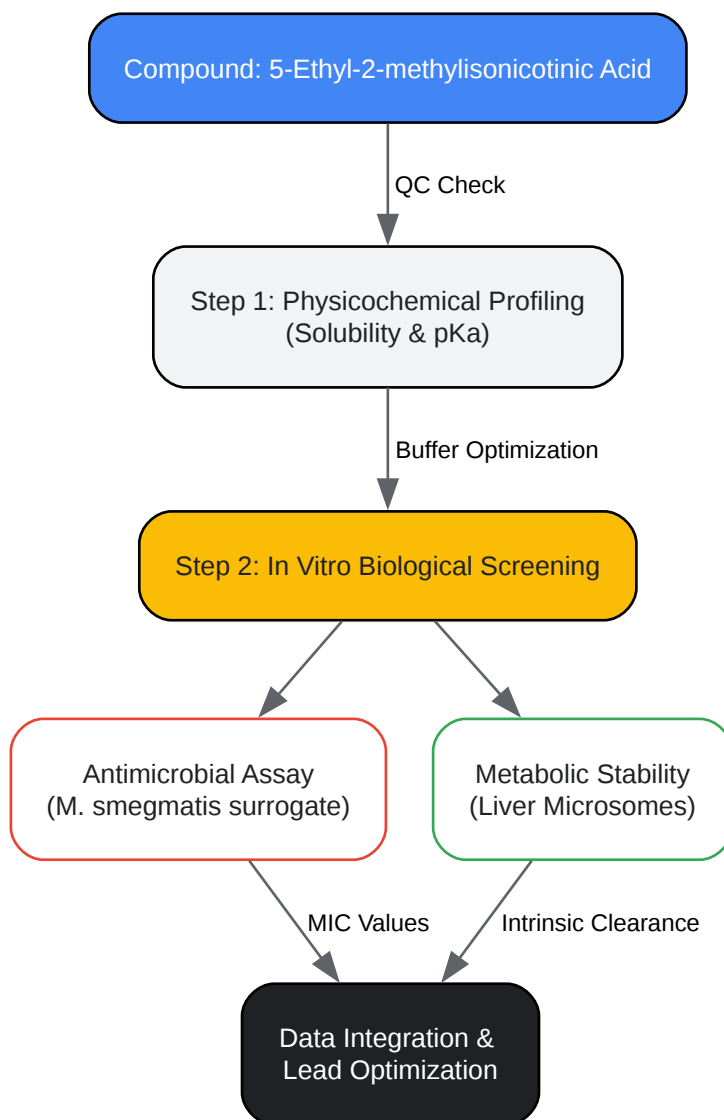
5-Ethyl-2-methylisonicotinic acid is a functionalized pyridine derivative belonging to the class of isonicotinic acids.[1] While often utilized as a chemical intermediate in the synthesis of complex pharmaceutical ingredients (APIs), its structural homology to Isoniazid (isonicotinic acid hydrazide) and Milrinone analogues warrants specific biological profiling.

The presence of the 2-methyl and 5-ethyl substituents on the pyridine ring alters the electronic and steric properties compared to the parent isonicotinic acid. This Application Note provides a standardized workflow to evaluate this compound's potential as a bioactive scaffold, focusing on three critical pillars:

- Physicochemical "Druggability": Determining pKa and solubility to ensure assay validity.
- Antimicrobial Potential: Screening against Mycobacterium surrogates due to the isonicotinic core's historical efficacy in tuberculosis (TB) therapy.
- Metabolic Stability: Assessing the susceptibility of the ethyl side-chain to oxidative metabolism (CYP450).

Experimental Workflow Overview

The following diagram outlines the logical progression of assays required to validate the activity and developability of this compound.



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Figure 1: Integrated screening workflow for pyridine-based scaffold characterization.

Module 1: Physicochemical Characterization[1]

Before biological testing, the ionization state of the pyridine nitrogen and the carboxylic acid must be understood. The 2-methyl group exerts a steric and inductive effect that may shift the

pKa values compared to unsubstituted isonicotinic acid.[1]

Protocol A: Potentiometric pKa Determination

Objective: Determine the ionization constants to select appropriate assay buffers (pH 7.4 vs. pH 5.5).

Materials:

- Compound: **5-Ethyl-2-methylisonicotinic acid** (>98% purity).[1]
- Titrator: Mettler Toledo T5 or equivalent.[1]
- Solvent: 0.1 M KCl (ionic strength adjuster).

Procedure:

- Preparation: Dissolve 2 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
- Titration: Perform acid-base titration using 0.1 M HCl and 0.1 M NaOH at 25°C.
- Data Analysis: Calculate pKa values using the Bjerrum plot method.
 - Expected Outcome: Two pKa values are expected:
 - pKa1 (~2.0 - 2.5): Protonation of the pyridine nitrogen.[1]
 - pKa2 (~4.8 - 5.2): Deprotonation of the carboxylic acid.[1]

Critical Insight: If the assay pH is 7.4, the molecule will exist primarily as the anionic carboxylate (zwitterion is less likely due to the low basicity of the pyridine nitrogen). This impacts membrane permeability in cell-based assays.[1]

Module 2: Antimicrobial Susceptibility Testing (M. smegmatis)[1]

Given the structural similarity to Isoniazid (INH), this compound should be screened for anti-mycobacterial activity. *Mycobacterium smegmatis* (mc²155) is the standard non-pathogenic surrogate for *M. tuberculosis* in BSL-2 labs.[1]

Mechanistic Rationale

Isoniazid is a prodrug activated by the catalase-peroxidase enzyme (KatG).[1] The "5-ethyl" and "2-methyl" substitutions may sterically hinder KatG activation or, conversely, enhance lipophilicity to bypass the mycobacterial cell wall.



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Figure 2: Hypothetical activation pathway based on Isoniazid homology.[1]

Protocol B: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials:

- Strain: *M. smegmatis* mc²155.[1]
- Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).
- Indicator: Resazurin (Alamar Blue) 0.02% solution.
- Controls: Isoniazid (Positive Control), DMSO (Solvent Control).

Step-by-Step Procedure:

- Inoculum Prep: Grow *M. smegmatis* to mid-log phase (OD₆₀₀ ~ 0.6–0.8). Dilute to ~1x10⁵ CFU/mL in 7H9 broth.

- Compound Dilution: Prepare a 100 mM stock of **5-Ethyl-2-methylisonicotinic acid** in DMSO.
- Plate Setup: In a 96-well sterile plate, perform 2-fold serial dilutions of the compound (Range: 100 μ M to 0.19 μ M). Final DMSO concentration must be <1%.
- Incubation: Add 100 μ L of inoculum to each well. Incubate at 37°C for 24–48 hours.
- Readout: Add 30 μ L of Resazurin solution. Incubate for an additional 4–6 hours.
 - Blue Color:[1] No growth (Inhibition).
 - Pink Color:[1] Growth (Resazurin reduced to Resorufin).
- Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.

Module 3: Metabolic Stability (Microsomal Stability)

[1]

The 5-ethyl group is a "soft spot" for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes.[1] Rapid clearance would limit in vivo utility.

Protocol C: Liver Microsome Stability Assay

Objective: Calculate Intrinsic Clearance (

) and half-life (

).[1]

Materials:

- Enzyme: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.[1]
- Cofactor: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6P dehydrogenase, NADPH).
- Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Procedure:

- Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with the test compound (final conc. 1 μ M) in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.
 - Note: Using 1 μ M ensures linear kinetics (below).
- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: At time points min, remove 50 μ L aliquots.
- Quenching: Immediately dispense aliquot into 150 μ L ice-cold Acetonitrile. Vortex and centrifuge (4000 rpm, 10 min).
- Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion transition (e.g., 166 \rightarrow 148 m/z).

Data Processing: Plot

vs. Time. The slope

is the elimination rate constant.

Data Presentation & Interpretation

Table 1: Expected Data Output Format

Parameter	Assay	Unit	Target Threshold (Hit Criteria)
Solubility	Kinetic (PBS pH 7.4)	μM	> 50 μM
pKa	Potentiometric	-	-
MIC	M. smegmatis (REMA)	$\mu\text{g/mL}$	< 10 $\mu\text{g/mL}$ (Active)
Stability	Human Microsomes ()	min	> 30 min (Moderate Stability)

Interpretation Guide:

- High MIC (>50 $\mu\text{g/mL}$) + High Stability: The compound is inactive. Consider scaffold hopping (e.g., converting the acid to a hydrazide or amide).
- Low MIC (<5 $\mu\text{g/mL}$) + Low Stability: The ethyl group is likely driving potency but also metabolism. Consider replacing the ethyl group with a bioisostere (e.g., -CF₃ or Cyclopropyl) to block metabolic oxidation while retaining sterics.

References

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Disclaimer: This Application Note is for research purposes only. **5-Ethyl-2-methylisonicotinic acid** is a chemical intermediate; biological activity must be verified experimentally.[1] Always consult Safety Data Sheets (SDS) before handling pyridine derivatives.

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Sources

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